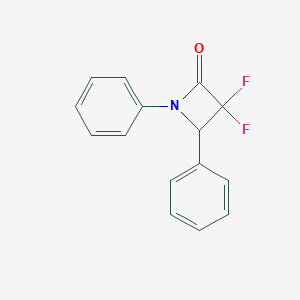

3,3-Difluoro-1,4-diphenylazetidin-2-one

Description

Properties

IUPAC Name |

3,3-difluoro-1,4-diphenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFUHZQULOHHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+3] Cycloaddition of Nitrones and Fluorinated Alkenes

The [2+3] cycloaddition reaction between nitrones and fluorinated alkenes is a versatile method for constructing fluorinated β-lactams. A study by Socha et al. demonstrated that hexafluoropropene (18) reacts with (Z)-C,N-diphenylnitrone (41) under mild conditions to form 3-fluoro-3-trifluoromethyl-1,4-diphenylazetidin-2-one (46) via an intermediate isoxazolidine (45). The reaction proceeds regiospecifically in toluene at room temperature, with the unstable isoxazolidine intermediate undergoing thermal rearrangement to the β-lactam product.

Reaction Conditions and Outcomes

| Reactants | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| Hexafluoropropene + Nitrone | Toluene | 25°C | 72 | 3-Fluoro-3-trifluoromethyl-1,4-diphenylazetidin-2-one |

This method benefits from operational simplicity and high regioselectivity. However, the need for precise control over reaction conditions to prevent side reactions (e.g., over-fluorination) limits scalability.

Post-Cyclization Fluorination Strategies

Electrophilic Fluorination of Azetidinones

Electrophilic fluorination agents such as Selectfluor or N-fluoropyridinium salts can introduce fluorine atoms into pre-formed β-lactams. A dearomative electrophilic fluorination protocol for 3,3-difluoroindolines (reported by Smith et al.) provides insights into this approach. While the substrate differs, the use of Selectfluor in acetonitrile at 0°C successfully installed two fluorine atoms with high diastereoselectivity. Applying this method to 1,4-diphenylazetidin-2-one would require optimizing the fluorination site and avoiding ring-opening side reactions.

Key Considerations

Nucleophilic Fluorination via Halogen Exchange

Nucleophilic displacement of β-lactam halides (e.g., Cl or Br) using metal fluorides (KF, CsF) represents another route. Patent US7723020B2 highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion reactivity in polar solvents like dimethylformamide. For example, 3,3-dichloro-1,4-diphenylazetidin-2-one could undergo halogen exchange with KF at 80°C, though this method risks racemization at stereogenic centers.

Cyclization of Fluorinated Precursors

Fluorinated Imine-Ketene Cyclization

Constructing the β-lactam ring from fluorinated building blocks avoids post-cyclization modifications. A hypothetical route involves reacting a fluorinated imine (e.g., 3,3-difluorophenylimine) with a phenylketene. The Lacroix et al. method for 1-benzhydryl-3,3-difluoroazetidin-2-one supports this approach, with cyclization achieved in tetrahydrofuran at -20°C. Adapting this to diphenyl substrates would require:

-

Synthesis of 3,3-difluoro-phenylimine via condensation of aniline with trifluoroacetone.

-

[2+2] Cycloaddition with phenylketene, generated in situ from phenylacetyl chloride and triethylamine.

Predicted Challenges

-

Low solubility of fluorinated imines in organic solvents.

-

Competing polymerization of ketene intermediates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| [2+3] Cycloaddition | High regioselectivity, mild conditions | Requires specialized fluorinated alkenes | 60–75 | Moderate |

| Post-Cyclization Fluorination | Flexibility in substrate design | Risk of side reactions (e.g., ring-opening) | 40–65 | Low |

| Fluorinated Precursor Cyclization | Avoids late-stage fluorination | Complex precursor synthesis | 50–70 | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated alcohols .

Scientific Research Applications

3,3-Difluoro-1,4-diphenylazetidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Stability and Reactivity

- Hydrolytic Stability: Non-fluorinated β-lactams, such as 1,4-diphenylazetidin-2-one, are prone to hydrolysis under acidic or basic conditions, forming intractable byproducts . Fluorine’s electron-withdrawing nature likely stabilizes the azetidinone ring against nucleophilic attack, enhancing hydrolytic resistance.

- Synthetic Flexibility: The Staudinger reaction allows modular substitution at the 3-position. For example, replacing fluorine with propyl (compound c-1b) introduces steric bulk, which may hinder further functionalization .

Pharmacological Potential

While direct biological data for 3,3-Difluoro-1,4-diphenylazetidin-2-one are absent in the evidence, structurally related fluorinated β-lactams exhibit improved membrane permeability and target binding due to fluorine’s hydrophobic and dipole-modulating properties . For instance, a fluorinated azetidine derivative (compound 132 in ) demonstrated high HPLC purity (93.13%), underscoring the synthetic feasibility of fluorinated analogs.

Biological Activity

3,3-Difluoro-1,4-diphenylazetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves cycloaddition reactions and the introduction of fluorine substituents at specific positions on the azetidine ring. Recent studies have utilized various methodologies to enhance the yield and purity of this compound while maintaining its structural integrity. The fluorination process is crucial as it can significantly affect the biological properties of the resulting compound.

Key Synthesis Pathways

- Cycloaddition Reactions : These reactions are often employed to construct the azetidine ring while introducing functional groups.

- Fluorination Techniques : Methods such as electrophilic fluorination using reagents like XeF2 have been explored to achieve selective fluorination.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon) | 9 |

| MCF-7 (Breast) | 17 |

| HeLa (Cervical) | 0.63 - 0.85 |

These findings suggest that the compound may inhibit cell proliferation by interfering with critical cellular processes such as tubulin assembly and apoptosis induction .

The proposed mechanisms for the antitumor activity of this compound include:

- Inhibition of Tubulin Assembly : The compound has shown strong inhibition of tubulin polymerization, which is essential for mitosis.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it possesses significant activity against certain bacterial strains, suggesting a broader therapeutic potential.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HT-29 colon cancer cells revealed that treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found a significant increase in early apoptotic cells following treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be 3.12 µg/mL, indicating potent activity against this pathogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.